N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative with a bromophenyl-substituted acetamide moiety. Its structure features a thienopyrimidinone core linked to a 3-bromophenyl group via an acetamide bridge, while the 7-position of the core is substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O2S/c21-13-2-1-3-15(8-13)24-17(26)9-25-11-23-18-16(10-28-19(18)20(25)27)12-4-6-14(22)7-5-12/h1-8,10-11H,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRYKHSIUCBRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound belonging to the thienopyrimidine class, notable for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure characterized by a thienopyrimidine core fused with thiophene and pyrimidine rings. The presence of a bromophenyl group and an acetamide moiety contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 453.49 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thienopyrimidine have been shown to inhibit key signaling pathways involved in cancer progression:
- VEGFR-2 and AKT Inhibition : Compounds structurally related to this compound have demonstrated significant inhibitory effects on VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival. For example, one study reported IC values of 0.075 μM for VEGFR-2 and 4.60 μM for AKT inhibition in related thienopyrimidine derivatives .
- Induction of Apoptosis : The mechanism of action includes the induction of apoptosis in cancer cells through caspase activation. Flow cytometry analyses indicated that treatment with these compounds leads to cell cycle arrest at the S phase, suggesting a disruption in DNA synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell proliferation and survival:
- Kinase Inhibition : The compound inhibits critical kinases such as VEGFR-2 and AKT, leading to reduced phosphorylation of downstream targets that promote cell growth.
- Cell Cycle Arrest : Treatment with the compound has been shown to cause significant cell cycle arrest in cancer cell lines, particularly at the S phase, indicating a halt in cellular replication processes.
Study on Antiproliferative Activity
A study conducted on various thienopyrimidine derivatives demonstrated their potential as antiproliferative agents against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cell lines. The most promising candidates exhibited IC values ranging from 0.126 μM to 6.96 μM across different cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific substitutions on the thienopyrimidine core significantly affect biological activity:
| Compound | Substituent | IC (μM) | Mechanism |
|---|---|---|---|
| 3b | Methyl | 3.105 (HepG2) | VEGFR-2 Inhibition |
| 4c | Chlorine | 0.075 (VEGFR-2) | AKT Inhibition |
| 6a | Acetamide | Variable | Enhanced Cytotoxicity |
These findings underscore the importance of functional group positioning in determining the efficacy of these compounds against cancer cells.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromine at the acetamide phenyl (target compound) may enhance electrophilic interactions compared to fluorine ().
- Substituent Position : 3-Bromophenyl (target) vs. 4-fluorophenyl () alters steric and electronic properties.
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
